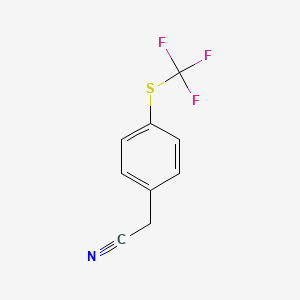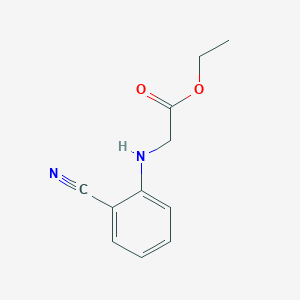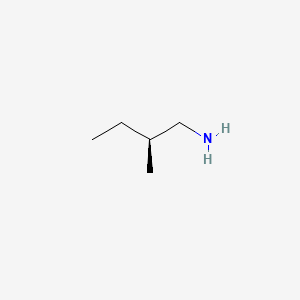
(S)-2-Methylbutylamine
Vue d'ensemble
Description
(S)-2-Methylbutylamine, also known as isopentylamine, is an organic compound with the chemical formula C₅H₁₁N . It is a primary amine with a branched alkyl group attached to the nitrogen atom. The compound has a strong, ammonia-like odor and is commonly used in the synthesis of various chemicals and pharmaceuticals.
Synthesis Analysis
The synthesis of (S)-2-Methylbutylamine can be achieved through several methods, including reductive amination of 2-methylbutanal or by reacting 2-methylbutyl chloride with ammonia. The choice of synthetic route depends on the desired enantiomer (S or R).Molecular Structure Analysis
The molecular structure of (S)-2-Methylbutylamine consists of a pentyl chain (four carbon atoms) with an amino group (NH₂) attached to the second carbon. The chiral center at the second carbon gives rise to the two enantiomers, (S)- and ®-2-Methylbutylamine.Chemical Reactions Analysis
(S)-2-Methylbutylamine can participate in various chemical reactions, including nucleophilic substitution, reductive amination, and acid-base reactions. It can form salts with acids, such as (S)-2-Methylbutylamine hydrochloride.Physical And Chemical Properties Analysis
- Physical Properties :
- Colorless liquid
- Boiling point: Approximately 102°C
- Density: Approximately 0.75 g/cm³
- Chemical Properties :
- Soluble in water
- Basic (alkaline) due to the amino group
Applications De Recherche Scientifique
- Organic Synthesis and Pharmaceutical Intermediates
- Summary of the Application : (S)-(-)-2-Methylbutylamine is used as an intermediate in organic synthesis, as well as a pharmaceutical intermediate . This means it’s a substance produced during the middle of the synthesis process which is then used to create other compounds, including pharmaceuticals.
-
Chemical Structure and Properties
- Summary of the Application : The chemical structure of (S)-(-)-2-Methylbutylamine, including its molecular formula (C5H13N), molecular weight (87.16342 g/mol), and IUPAC name ((2S)-2-methylbutan-1-amine), can be used in various scientific fields, such as chemistry and biochemistry .
- Methods of Application : The specific methods of application would depend on the particular field of study. For example, in chemistry, the chemical structure might be used to predict the compound’s properties, reactivity, and behavior in different conditions .
- Results or Outcomes : The outcomes would also depend on the specific field of study. For example, understanding the chemical structure of (S)-(-)-2-Methylbutylamine could potentially lead to the development of new synthetic methods or the discovery of new reactions .
-
- Summary of the Application : (S)-(-)-2-Methylbutylamine is fully miscible in water, which makes it useful in various applications that require water-soluble compounds . It is also air sensitive and should be stored under inert gas .
- Methods of Application : The specific methods of application would depend on the particular field of study. For example, in chemistry, the solubility of (S)-(-)-2-Methylbutylamine in water might be used to facilitate certain reactions or processes .
- Results or Outcomes : The outcomes would also depend on the specific field of study. For example, the use of (S)-(-)-2-Methylbutylamine in a water-based system could potentially lead to the creation of a wide range of compounds .
-
Chemical Education and Research
- Summary of the Application : The chemical structure and properties of (S)-(-)-2-Methylbutylamine, including its molecular formula, molecular weight, and IUPAC name, can be used in chemical education and research .
- Methods of Application : The specific methods of application would depend on the particular field of study. For example, in chemistry education, the chemical structure might be used to teach students about organic compounds and their properties .
- Results or Outcomes : The outcomes would also depend on the specific field of study. For example, understanding the chemical structure of (S)-(-)-2-Methylbutylamine could potentially lead to a deeper understanding of organic chemistry .
-
Chemical Database and Software Development
- Summary of the Application : The chemical structure and properties of (S)-(-)-2-Methylbutylamine can be used in the development of chemical databases and software .
- Methods of Application : The specific methods of application would depend on the particular field of study. For example, in database development, the chemical structure might be used to populate a database of organic compounds .
- Results or Outcomes : The outcomes would also depend on the specific field of study. For example, the use of (S)-(-)-2-Methylbutylamine in a chemical database could potentially lead to the development of a comprehensive resource for researchers .
-
- Summary of the Application : The solubility and storage properties of (S)-(-)-2-Methylbutylamine can be used in chemical storage and handling .
- Methods of Application : The specific methods of application would depend on the particular field of study. For example, in chemical storage, the solubility of (S)-(-)-2-Methylbutylamine in water might be used to determine appropriate storage conditions .
- Results or Outcomes : The outcomes would also depend on the specific field of study. For example, understanding the storage properties of (S)-(-)-2-Methylbutylamine could potentially lead to safer and more efficient chemical storage practices .
Safety And Hazards
- (S)-2-Methylbutylamine is flammable and should be handled with care.
- It may cause skin and eye irritation.
- Proper ventilation and personal protective equipment are recommended during handling.
Orientations Futures
- Further research on the applications of (S)-2-Methylbutylamine in drug development.
- Investigation into its potential as a chiral building block in organic synthesis.
Propriétés
IUPAC Name |
(2S)-2-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJROPLWGFCORRM-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311845 | |
| Record name | (S)-(-)-2-Methylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylbutylamine | |
CAS RN |
34985-37-0 | |
| Record name | (S)-(-)-2-Methylbutylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34985-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Methylbutylamine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034985370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-2-Methylbutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-methylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBUTYLAMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Q8RZF45X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



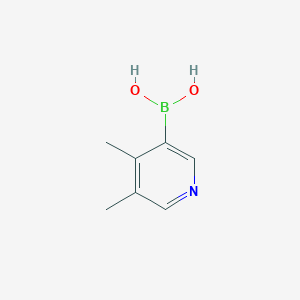
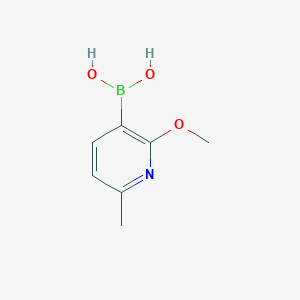
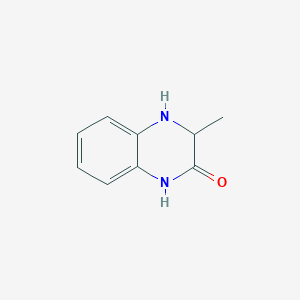
![[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine](/img/structure/B1586143.png)
![Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1586145.png)



